molecular formula C17H24N2O4 B7929602 {(S)-2-[(Benzyloxycarbonyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid

{(S)-2-[(Benzyloxycarbonyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid

Cat. No.: B7929602
M. Wt: 320.4 g/mol
InChI Key: FSDOVJOGCGHXSZ-HNNXBMFYSA-N
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Description

{(S)-2-[(Benzyloxycarbonyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its pyrrolidine ring, which is substituted with a benzyloxycarbonyl-ethyl-amino group and an acetic acid moiety. The presence of these functional groups makes it a versatile intermediate in organic synthesis and a potential candidate for pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {(S)-2-[(Benzyloxycarbonyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.

    Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl (Cbz) group is introduced via a reaction with benzyl chloroformate in the presence of a base such as triethylamine.

    Attachment of the Ethyl-Amino Group: The ethyl-amino group is introduced through a nucleophilic substitution reaction, where an ethylamine derivative reacts with the intermediate compound.

    Formation of the Acetic Acid Moiety: The acetic acid group is introduced through a carboxylation reaction, typically involving the use of carbon dioxide under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can target the pyrrolidine ring or the benzyloxycarbonyl group, resulting in the formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases such as sodium hydroxide.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, {(S)-2-[(Benzyloxycarbonyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid is used as an intermediate in the synthesis of complex organic molecules. Its chiral nature makes it valuable in the production of enantiomerically pure compounds.

Biology

The compound is studied for its potential biological activity, including its role as a building block for bioactive molecules. It is also used in the development of enzyme inhibitors and receptor modulators.

Medicine

In medicine, this compound is explored for its potential therapeutic applications, particularly in the design of drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, the compound is used in the production of pharmaceuticals and fine chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of {(S)-2-[(Benzyloxycarbonyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The presence of the benzyloxycarbonyl group allows for selective binding to active sites, while the pyrrolidine ring provides structural stability.

Comparison with Similar Compounds

Similar Compounds

    Benzyloxycarbonyl amino ethyl ester: Shares the benzyloxycarbonyl group and ethyl-amino moiety.

    4-Aminocoumarin derivatives: Similar in terms of biological activity and synthetic applications.

    α,β-Unsaturated carbonyl compounds: Similar in terms of their role as intermediates in organic synthesis.

Uniqueness

What sets {(S)-2-[(Benzyloxycarbonyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid apart is its unique combination of functional groups, which provides a distinct reactivity profile and a wide range of applications. Its chiral nature further enhances its value in the synthesis of enantiomerically pure compounds, making it a versatile and valuable compound in both research and industrial settings.

Properties

IUPAC Name

2-[(2S)-2-[[ethyl(phenylmethoxycarbonyl)amino]methyl]pyrrolidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-2-18(11-15-9-6-10-19(15)12-16(20)21)17(22)23-13-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13H2,1H3,(H,20,21)/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSDOVJOGCGHXSZ-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCCN1CC(=O)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C[C@@H]1CCCN1CC(=O)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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